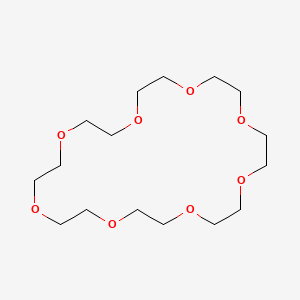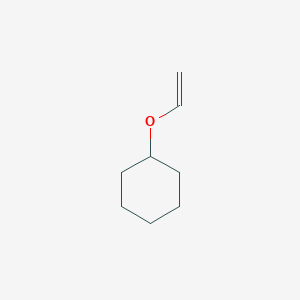
シクロヘキシルビニルエーテル
概要
説明
It is a colorless to yellow liquid with a sweetish odor and is soluble in water and many organic solvents . This compound is used in various industrial applications due to its unique chemical properties.
科学的研究の応用
Cyclohexyl vinyl ether has several applications in scientific research and industry:
Chemistry: Used as an intermediate in organic synthesis and polymerization reactions.
Biology: Employed in the synthesis of biologically active compounds.
Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.
Industry: Applied in the production of resins, coatings, and adhesives.
作用機序
Target of Action
Cyclohexyl vinyl ether, also known as (Vinyloxy)cyclohexane, primarily targets electron-deficient monomers such as vinyl chlorides, maleic anhydride, and TFCE . These targets play a crucial role in the formation of alternating copolymers via charge transfer-complex polymerization .
Mode of Action
The interaction of Cyclohexyl vinyl ether with its targets involves a process known as charge transfer-complex polymerization . In this process, an acid is dissociated and protonates the vinyl ether, yielding a carbocation . This carbocation then starts to propagate .
Biochemical Pathways
The biochemical pathways affected by Cyclohexyl vinyl ether involve the formation of alternating copolymers . The resulting changes include improved solubility and flexibility of the polymers . These changes have downstream effects on the properties of the final products, including their durability and resistance to corrosion .
Pharmacokinetics
It is known that the compound is soluble in water and many organic solvents , which could potentially impact its bioavailability.
Result of Action
The molecular and cellular effects of Cyclohexyl vinyl ether’s action include the production of vinyl chloride polymers and the contribution of solubility, adhesion, and crosslinking to fluoropolymer resins . This results in the formation of a highly durable coating .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Cyclohexyl vinyl ether. For instance, the polymerization process is carried out in hexanes/CH3Cl solvent mixtures at –80 °C . .
生化学分析
Biochemical Properties
Cyclohexyl vinyl ether forms alternating copolymers via charge transfer-complex polymerization with electron-deficient monomers, such as vinyl chlorides, maleic anhydride, TFCE, resulting in improved solubility and flexibility . This suggests that Cyclohexyl vinyl ether can interact with these molecules in biochemical reactions.
Molecular Mechanism
In principle, an acid is dissociated and protonates the vinyl ether yielding a carbocation . This carbocation starts to propagate . This suggests that Cyclohexyl vinyl ether may interact with acids in biochemical reactions, potentially influencing enzyme activity and gene expression.
Temporal Effects in Laboratory Settings
Its stability and potential long-term effects on cellular function could be inferred from its use in polymerization reactions .
Metabolic Pathways
Given its role in polymerization, it may interact with enzymes or cofactors involved in these processes .
Transport and Distribution
Its solubility in water and many organic solvents suggests that it could be distributed widely within cells and tissues .
準備方法
Synthetic Routes and Reaction Conditions
Cyclohexyl vinyl ether can be synthesized through the reaction of cyclohexanol with acetylene in the presence of a potassium hydroxide (KOH) solution. The reaction is carried out in a synthesis tower at temperatures ranging from 150 to 180°C and pressures between 0.18 to 0.45 MPa. The cyclohexanol and KOH solution are sprayed from the top of the tower, while the acetylene gas is introduced from the bottom, allowing for a counter-current reaction .
Industrial Production Methods
The industrial production of Cyclohexyl vinyl ether follows a similar process to the synthetic route described above. The reaction conditions are optimized to ensure high yield and purity of the product. The unreacted gases and the product are separated through condensation, and the KOH solution is recycled for further use .
化学反応の分析
Types of Reactions
Cyclohexyl vinyl ether undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cyclohexanone and other oxidation products.
Reduction: Reduction reactions can convert it into cyclohexanol.
Substitution: It can undergo substitution reactions where the vinyl group is replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various reagents, depending on the desired substitution, can be used under controlled conditions
Major Products
Oxidation: Cyclohexanone and other ketones.
Reduction: Cyclohexanol.
Substitution: Products vary based on the substituent introduced
類似化合物との比較
Similar Compounds
- Cyclohexyl methyl ether
- Cyclohexyl ethyl ether
- Cyclohexyl propyl ether
Uniqueness
Cyclohexyl vinyl ether is unique due to its vinyl group, which provides reactivity and versatility in chemical reactions. This makes it more suitable for specific applications compared to other cyclohexyl ethers .
特性
IUPAC Name |
ethenoxycyclohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c1-2-9-8-6-4-3-5-7-8/h2,8H,1,3-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGIYPVFBQRUBDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=COC1CCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
31976-09-7 | |
| Record name | Poly(cyclohexyl vinyl ether) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31976-09-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID1074339 | |
| Record name | (Ethenyloxy)-cyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1074339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2182-55-0 | |
| Record name | Cyclohexyl vinyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2182-55-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (Vinyloxy)cyclohexane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002182550 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2182-55-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75856 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclohexane, (ethenyloxy)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (Ethenyloxy)-cyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1074339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (vinyloxy)cyclohexane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.874 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (VINYLOXY)CYCLOHEXANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G76WFY9VJP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: Cyclohexyl vinyl ether (CHVE) has the molecular formula C8H14O and a molecular weight of 126.20 g/mol. Structurally, it consists of a cyclohexyl ring attached to a vinyloxy group (-OCH=CH2).
A: The vinyl ether group in CHVE makes it highly reactive in cationic polymerization. [] The cyclohexyl ring introduces steric hindrance, influencing the polymerization kinetics and properties of the resulting polymers. For instance, the glass transition temperature (Tg) of poly(cyclohexyl vinyl ether) is significantly higher than that of poly(alkyl vinyl ether)s, making it suitable for applications requiring rigidity. []
A: "Living" polymerization of CHVE allows for precise control over molecular weight and polymer architecture. Researchers have achieved this by using specific initiating systems, such as hydrogen iodide (HI) in the presence of ammonium salts like tetrabutylammonium iodide (NBu4I). [, ] The presence of the salt stabilizes the reactive chain ends, preventing unwanted side reactions and enabling the synthesis of well-defined polymers with narrow molecular weight distributions (Mw/Mn < 1.2). [] This control is crucial for applications requiring tailored polymer properties.
A: Ammonium salts like NBu4I act as common ion salts in the polymerization of CHVE initiated by HI. [] They suppress the dissociation of the propagating species into free ions, favoring propagation via ion pairs. This results in a significant reduction in polymerization rate and a transition to a living polymerization mechanism, allowing for better control over the polymerization process. []
A: Yes, CHVE can be copolymerized with other vinyl monomers, including chlorotrifluoroethylene (CTFE) [] and isobutylene. [] Copolymerization with CTFE, an acceptor monomer, yields alternating copolymers due to the significant difference in polarity between the monomers. [] Block copolymers of CHVE and isobutylene have been synthesized via living cationic sequential copolymerization. [] These copolymers combine the properties of both monomers, allowing for the development of materials with tailored properties. For example, incorporating CHVE into polyisobutylene-based materials can enhance their rigidity and thermal stability. []
A: Various techniques are used to characterize CHVE-based polymers. Solid-state 13C{1H} and 29Si{1H} CP MAS NMR spectroscopy helps determine the structure of poly(vinyl ether) generated within the channels of MCM-41, depending on the initiation mechanism. [] Size exclusion chromatography (SEC) is commonly employed to determine molecular weight and molecular weight distribution. Additionally, techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) are used to study the thermal properties of the polymers.
A: Polymerization of CHVE within the confined spaces of MCM-41 channels leads to the formation of unique host-guest hybrid materials. [] The structure of the resulting polymer is influenced by the initiation mechanism and the confinement itself. This technique opens avenues for creating materials with distinct properties compared to those obtained from bulk polymerization.
A: Research indicates potential applications of CHVE beyond traditional polymer materials. For example, P(CHVE-stat-VA)-b-PIB-b-P(CHVE-stat-VA) triblock copolymers, synthesized from CHVE, t-butyl vinyl ether, and isobutylene, show promise as coatings for drug delivery from coronary stents. [] This highlights the versatility of CHVE as a building block for advanced materials.
A: While the provided research papers do not extensively cover the environmental impact of CHVE and its derivatives, it is crucial to consider potential ecotoxicological effects. Further research is needed to assess its biodegradability and develop sustainable practices for its use and disposal. This includes exploring alternative monomers and developing efficient recycling and waste management strategies. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


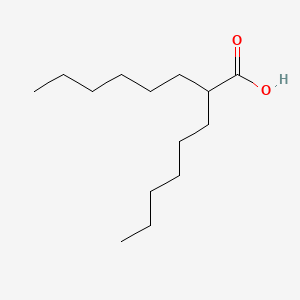

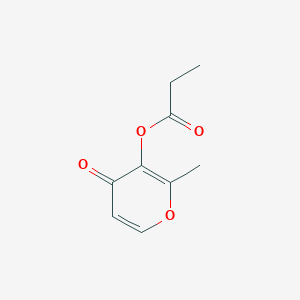
![Dimethyl bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate](/img/structure/B1583711.png)
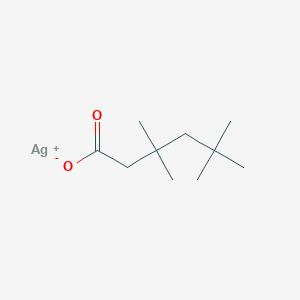
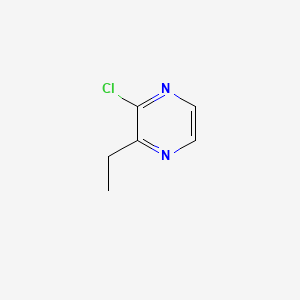


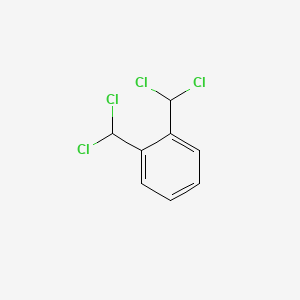
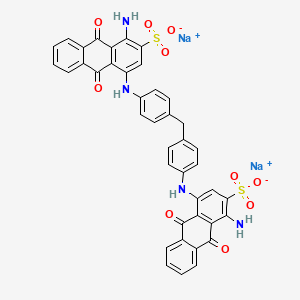
![Pentanamide, N-[5-[[4-[2,4-bis(1,1-dimethylpropyl)phenoxy]-1-oxobutyl]amino]-2-chlorophenyl]-4,4-dimethyl-3-oxo-](/img/structure/B1583724.png)
